An In-depth Technical Guide on the Core Properties of 3,4,5-Trimethoxytoluene
An In-depth Technical Guide on the Core Properties of 3,4,5-Trimethoxytoluene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and spectral characteristics of 3,4,5-Trimethoxytoluene. An aromatic organic compound, 3,4,5-Trimethoxytoluene is a key intermediate in the synthesis of various pharmaceutical agents, including Idebenone and Coenzyme Q10, and also finds application in the fragrance industry.[1] This document consolidates its physicochemical data, detailed experimental protocols for its synthesis, and an analysis of its spectral data. Furthermore, it touches upon its potential biological significance, providing a valuable resource for researchers and professionals in drug development and chemical synthesis.
Chemical and Physical Properties
3,4,5-Trimethoxytoluene, also known as 5-Methylpyrogallol trimethyl ether, is a trisubstituted toluene (B28343) derivative.[2] Its core structure consists of a benzene (B151609) ring substituted with three methoxy (B1213986) groups and one methyl group. The compound is typically a colorless to light yellow liquid or a white crystalline solid at room temperature.[3][4]
Table 1: Physicochemical Properties of 3,4,5-Trimethoxytoluene
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₄O₃ | [2] |
| Molecular Weight | 182.22 g/mol | [2][5] |
| CAS Number | 6443-69-2 | [2][5] |
| Appearance | Colorless to light yellow liquid or white solid | [3][4] |
| Melting Point | 24-26 °C | [5] |
| Boiling Point | 117-118 °C at 5 mmHg | [5] |
| Density | 1.082 g/mL at 25 °C | [5] |
| Refractive Index (n20/D) | 1.523 | [5] |
| Solubility | Soluble in methanol, immiscible in water. | [3] |
| Flash Point | 74 °C (165.2 °F) - closed cup | [5] |
Table 2: Chemical Identifiers for 3,4,5-Trimethoxytoluene
| Identifier | Value | Reference(s) |
| IUPAC Name | 1,2,3-Trimethoxy-5-methylbenzene | [2] |
| InChI | InChI=1S/C10H14O3/c1-7-5-8(11-2)10(13-4)9(6-7)12-3/h5-6H,1-4H3 | [2][6] |
| InChIKey | KCIZTNZGSBSSRM-UHFFFAOYSA-N | [2][6] |
| Canonical SMILES | CC1=CC(=C(C(=C1)OC)OC)OC | [2][6] |
| Synonyms | 5-Methylpyrogallol trimethyl ether, 1,2,3-Trimethoxy-5-methylbenzene | [2][5] |
Synthesis Protocols
The synthesis of 3,4,5-Trimethoxytoluene can be achieved through several routes. The most common starting materials are p-cresol (B1678582) and 3,4,5-trimethoxybenzaldehyde.
Synthesis from p-Cresol
This pathway involves the bromination of p-cresol, followed by methoxylation and methylation.[1][7]
Experimental Protocol:
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Bromination of p-Cresol:
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Dissolve p-cresol in a suitable solvent such as 1,2-dichloroethane.
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Slowly add bromine to the solution while maintaining the temperature at 30-35 °C.
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After the addition is complete, continue stirring for an additional hour.
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Separate the organic layer, wash with water until neutral, and remove the solvent under reduced pressure to obtain crude 3,5-dibromo-p-cresol.
-
-
Methoxylation and Methylation:
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The crude 3,5-dibromo-p-cresol can then be subjected to methoxylation using sodium methoxide (B1231860) in methanol, followed by methylation with a methylating agent like dimethyl sulfate (B86663) to yield 3,4,5-Trimethoxytoluene.[7] A detailed procedure involves the reaction of 2,6-dibromo-p-cresol with sodium methoxide to produce 2,6-dimethoxy-p-cresol, which is then reacted with dimethyl sulfate.[7]
-
Synthesis from 3,4,5-Trimethoxybenzaldehyde
This method involves the reduction of the aldehyde group of 3,4,5-trimethoxybenzaldehyde.
Experimental Protocol (Catalytic Hydrogenation):
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Reaction Setup:
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Hydrogenation:
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Work-up and Purification:
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After the reaction is complete, cool the reactor and release the pressure.
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Filter the catalyst from the reaction mixture.
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The solvent can be removed under reduced pressure, and the resulting crude 3,4,5-Trimethoxytoluene can be purified by vacuum distillation.
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Logical Workflow for Synthesis and Purification
References
- 1. researchgate.net [researchgate.net]
- 2. 3,4,5-Trimethoxytoluene | C10H14O3 | CID 80922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. 3,4,5-Trimethoxy Toluene CAS No: 6443-69-2 - Kavya Pharma [kavyapharma.com]
- 5. 3,4,5-Trimethoxytoluene 97 6443-69-2 [sigmaaldrich.com]
- 6. 3,4,5-Trimethoxytoluene(6443-69-2) 1H NMR spectrum [chemicalbook.com]
- 7. CN1762949A - 3,4,5-trimethoxytoluene preparation process - Google Patents [patents.google.com]
- 8. CN101531574B - Method for preparing 3,4,5-trimethoxy toluene - Google Patents [patents.google.com]
